N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonism
Several 3-substituted 5-chloro-2-methoxybenzamides, chemically related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide, were synthesized and found to have potent serotonin-3 (5-HT3) receptor antagonistic activity. These compounds, including the closely related (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, showed high affinity for 5-HT3 receptors and potent activity against the von Bezold-Jarisch reflex in rats (Kuroita, Sakamori, & Kawakita, 1996).
Antiproliferative Effects on Cancer Cells
Phenylpyrazolodiazepin-7-ones, structurally similar to the compound , have been synthesized and evaluated for their antiproliferative effects on cancer cells. Among these, a derivative exhibited potent activities against melanoma and hematopoietic cell lines, suggesting a role in cancer treatment (Kim et al., 2011).
Nonlinear Optical (NLO) Properties
Research on benzimidazole-tethered oxazepine heterocyclic hybrids, related to the compound , revealed that these compounds demonstrate significant nonlinear optical (NLO) properties. This suggests potential applications in areas requiring such properties, like photonics (Almansour et al., 2016).
Antimicrobial Properties
Some alkoxyphthalimide derivatives of naphthyridine, related in structure to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed competitive activities against various bacterial and fungal strains (Bhambi et al., 2009).
Fungicidal Activity
A practical synthesis method for novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, structurally similar to the compound , demonstrated moderate to high activities against phytopathogenic fungi. This indicates potential applications in agriculture as fungicides (Yang et al., 2017).
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-5-10-25-17-12-15(7-9-19(17)29-13-22(2,3)21(25)27)24-20(26)16-11-14(23)6-8-18(16)28-4/h5-9,11-12H,1,10,13H2,2-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVCPSASPFHRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.